

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride molecular weight

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Compound of Interest

Compound Name: 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

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An In-depth Technical Guide to 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

This technical guide provides a comprehensive overview of **2-Fluoro-5-methoxybenzene-1-sulfonyl chloride**, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a representative synthesis protocol, and relevant structural and procedural diagrams.

Core Chemical Properties

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. Its chemical identity and core properties are summarized below.

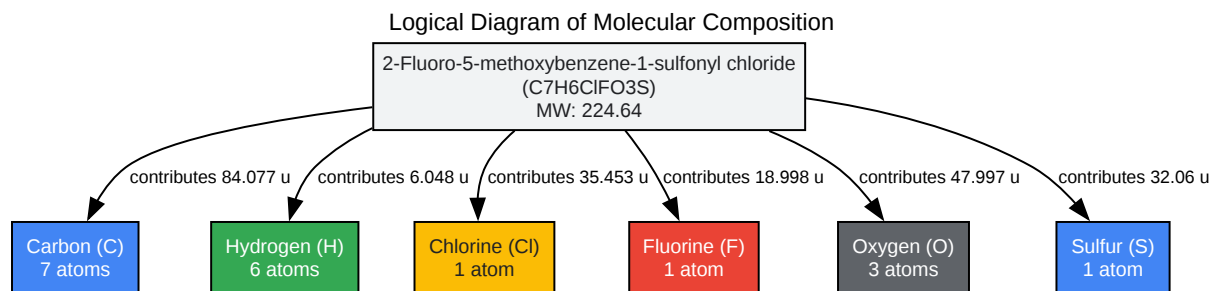
Property	Value	Reference
IUPAC Name	2-Fluoro-5-methoxybenzene-1-sulfonyl chloride	
CAS Number	1214334-01-6	[1][2][3]
Molecular Formula	C7H6ClFO3S	[1][2]
Molecular Weight	224.64 g/mol	[1][2]
Purity	Typically ≥96%	[3]
Storage	Sealed in a dry place at room temperature	[1]

Molecular Weight Calculation

The molecular weight of 224.64 g/mol is derived from its molecular formula, C7H6ClFO3S, based on the atomic weights of its constituent elements.

- Carbon (C): 7 atoms × 12.011 u = 84.077 u
- Hydrogen (H): 6 atoms × 1.008 u = 6.048 u
- Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
- Fluorine (F): 1 atom × 18.998 u = 18.998 u
- Oxygen (O): 3 atoms × 15.999 u = 47.997 u
- Sulfur (S): 1 atom × 32.06 u = 32.06 u
- Total Molecular Weight: 84.077 + 6.048 + 35.453 + 18.998 + 47.997 + 32.06 = 224.633 u

The commonly cited molecular weight is 224.64.[1][2]



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Molecular composition of the target compound.

Representative Experimental Protocol: Synthesis

While a specific, peer-reviewed synthesis protocol for **2-Fluoro-5-methoxybenzene-1-sulfonyl chloride** is not readily available in the searched literature, a general and representative method can be adapted from established procedures for preparing arylsulfonyl chlorides. The following protocol is based on the chlorosulfonation of a substituted benzene precursor.

Objective: To synthesize **2-Fluoro-5-methoxybenzene-1-sulfonyl chloride** from 4-fluoroanisole.

Reaction: 4-fluoroanisole + ClSO₃H → **2-Fluoro-5-methoxybenzene-1-sulfonyl chloride** + H₂O

Materials:

- 4-fluoroanisole
- Chlorosulfonic acid (ClSO₃H)
- Dichloromethane (DCM)
- Crushed ice
- Saturated sodium bicarbonate (NaHCO₃) solution

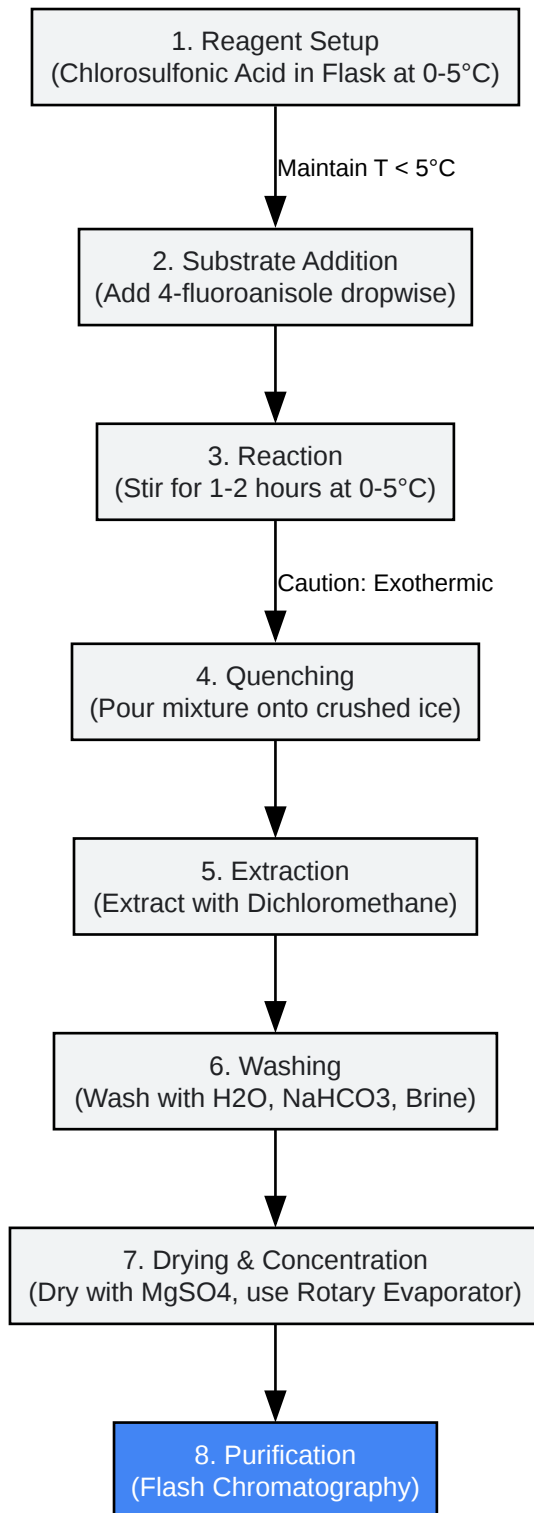
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask (250 mL)
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
- **Initial Reagent:** Carefully add chlorosulfonic acid (3.0 equivalents) to the flask. Begin stirring.
- **Substrate Addition:** Slowly add 4-fluoroanisole (1.0 equivalent) dropwise from the dropping funnel over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 5 °C to prevent side reactions.
- **Reaction Progression:** After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude **2-Fluoro-5-methoxybenzene-1-sulfonyl chloride**.
- Purification: The crude product can be further purified by flash chromatography if necessary to achieve the desired purity.

Experimental Workflow for Synthesis



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Generalized workflow for sulfonyl chloride synthesis.

Safety and Handling

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride is a hazardous chemical that requires careful handling.

- Hazard Statements: The compound is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[4][5]
- Precautionary Measures:
 - Use only in a well-ventilated area.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
 - Avoid breathing dust, fumes, or vapors.[6]
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[5]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.

This guide provides foundational information for researchers working with **2-Fluoro-5-methoxybenzene-1-sulfonyl chloride**. Users should always consult the latest Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment for any experimental procedure.

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